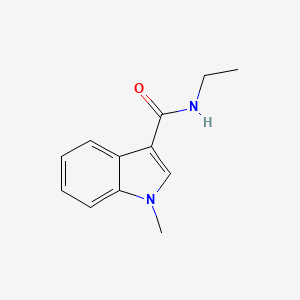

N-ethyl-1-methylindole-3-carboxamide

Description

N-Ethyl-1-methylindole-3-carboxamide is a synthetic indole derivative characterized by a carboxamide group at the 3-position of the indole ring, with an ethyl substituent on the carboxamide nitrogen and a methyl group at the 1-position of the indole core. This structural motif is common in medicinal chemistry, particularly in compounds targeting cannabinoid receptors or enzymes involved in neurotransmitter regulation. Its synthesis typically involves coupling indole-3-carboxylic acid derivatives with amines, using reagents such as HBTU or DIC in polar aprotic solvents like DMF or DCM .

Properties

IUPAC Name |

N-ethyl-1-methylindole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-3-13-12(15)10-8-14(2)11-7-5-4-6-9(10)11/h4-8H,3H2,1-2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZKPXZYJHUZCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CN(C2=CC=CC=C21)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

N-(3-Hydroxypropyl)-Indole-3-Carboxamide () :

This analog replaces the ethyl group with a hydroxypropyl chain. The hydroxyl group introduces hydrogen-bonding capacity, increasing solubility in polar solvents compared to N-ethyl-1-methylindole-3-carboxamide. However, the hydroxypropyl group may reduce membrane permeability due to higher hydrophilicity .N-Methylindole-3-Carboxamide () :

Substituting ethyl with methyl shortens the alkyl chain, reducing steric bulk. This simplification may enhance metabolic stability but could diminish binding affinity to hydrophobic receptor pockets. NMR data for N-methyl analogs show upfield shifts in carboxamide protons compared to ethyl derivatives, reflecting electronic differences .- This structural feature is prevalent in psychoactive carboxamides (e.g., MDMB-CHMICA), where aryl groups improve cannabinoid receptor binding .

Pharmacological and Toxicological Profiles

- Psychoactive Carboxamides: Analogs like MDMB-CHMICA () feature cyclohexylmethyl or fluorinated groups, enhancing CB1 receptor affinity.

- Toxicity Data Gaps: Similar to 2-cyano-N-[(methylamino)carbonyl]acetamide (), toxicological profiles for many indole carboxamides remain understudied, emphasizing the need for rigorous safety assessments .

Data Tables

Table 2: NMR Chemical Shifts (Key Protons)

| Compound | Indole H-2 (δ, ppm) | Carboxamide NH (δ, ppm) | Reference |

|---|---|---|---|

| This compound | 7.25–7.35 | 8.10–8.30 | |

| N-Methylindole-3-carboxamide | 7.20–7.30 | 7.90–8.10 | |

| Indole-3-carboxylate | 7.45–7.55 | N/A |

Preparation Methods

Green Methylation Using Dimethyl Carbonate

The patent by CA2405937C (2001) introduces an environmentally benign method for indole methylation using dimethyl carbonate (DMC) under ambient conditions. This process avoids toxic reagents and high-pressure systems, aligning with green chemistry principles.

Reaction Overview

-

Substrate : Indole-3-carboxylic acid.

-

Methylating Agent : Dimethyl carbonate (DMC).

-

Base/Catalyst : Potassium carbonate (K₂CO₃) or similar inorganic bases.

-

Conditions : Reflux in a polar aprotic solvent (e.g., DMF or DMSO) at 80–120°C for 6–24 hours.

Mechanistic Insights

DMC acts as a methylating agent through a base-assisted nucleophilic substitution. The indole’s nitrogen attacks the electrophilic methyl group of DMC, facilitated by deprotonation via K₂CO₃. This method achieves >90% conversion to 1-methylindole-3-carboxylic acid with minimal byproducts.

Advantages

-

Sustainability : DMC is non-toxic and biodegradable.

-

Safety : Operates at ambient pressure, reducing explosion risks.

-

Scalability : Suitable for industrial-scale synthesis.

Traditional Alkylation with Iodomethane

A complementary method from EP1484321A1 (2004) employs iodomethane (CH₃I) for indole methylation, leveraging classical alkylation chemistry.

Procedure

-

Substrate : Indole-3-carboxylic acid.

-

Methylating Agent : Iodomethane (3 equivalents).

-

Base : Sodium methoxide (NaOMe) generated in situ from calcium oxide and methanol.

-

Conditions : Reflux in methanol for 24–48 hours.

Performance Metrics

-

Yield : 95–99% purity for 1-methylindole-3-carboxylic acid.

-

Byproducts : <5% 2-methyl isomers, easily removed via recrystallization.

Trade-offs

-

Toxicity : Iodomethane is hazardous and requires careful handling.

-

Cost : Higher reagent expenses compared to DMC.

Synthesis of the Carboxamide Moiety

The conversion of 1-methylindole-3-carboxylic acid to N-ethylcarboxamide involves activation of the carboxylic acid followed by nucleophilic acyl substitution with ethylamine.

Acid Chloride Intermediate Route

Step 1: Acid Chloride Formation

-

Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂].

-

Conditions : Reflux in dichloromethane (DCM) or tetrahydrofuran (THF) for 2–4 hours.

Step 2: Amidation with Ethylamine

-

Nucleophile : Ethylamine (2 equivalents).

-

Solvent : Tetrahydrofuran (THF) or ethyl acetate.

-

Conditions : Room temperature, 12–24 hours.

Yield Optimization

Direct Coupling Using Carbodiimide Reagents

Modern peptide coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) enable one-pot amidation without isolating the acid chloride.

Protocol

-

Activation : EDC/HOBt in DCM at 0°C for 30 minutes.

-

Amine Addition : Ethylamine added dropwise, stirred for 12 hours.

-

Workup : Aqueous extraction and solvent evaporation.

Efficiency

Comparative Analysis of Methodologies

Challenges and Optimization Strategies

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-ethyl-1-methylindole-3-carboxamide, and how do reaction conditions influence yield?

- The synthesis of indole carboxamides typically involves multi-step reactions. For example, the Fischer indole synthesis is a common method to build the indole core, followed by carboxamide formation via coupling reagents like DCC (N,N’-dicyclohexylcarbodiimide) .

- Key parameters include solvent choice (e.g., dimethylformamide or acetonitrile), temperature control (often 60–100°C), and reaction time (6–24 hours). Catalysts such as palladium complexes may enhance coupling efficiency .

- Methodological Tip: Optimize purity using column chromatography and confirm structural integrity via -NMR and LC-MS .

Q. How can researchers validate the structural identity of this compound?

- Use a combination of spectroscopic techniques:

- NMR : - and -NMR to assign aromatic protons (δ 7.0–8.5 ppm) and carboxamide carbonyl signals (δ ~165 ppm) .

- Mass Spectrometry : High-resolution LC-MS to confirm molecular weight (e.g., calculated [M+H]+ for CHNO: 202.1106) .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

- Screen for receptor binding (e.g., serotonin receptors due to the indole moiety) using radioligand displacement assays .

- Assess enzyme inhibition (e.g., kinases or proteases) via fluorometric or colorimetric assays (IC determination) .

- Experimental Design: Include positive controls (e.g., known indole-based inhibitors) and dose-response curves (1 nM–100 µM range) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for indole carboxamides?

- Case Study : Discrepancies in IC values may arise from assay conditions (e.g., pH, buffer composition) or compound solubility. For example, DMSO concentration >1% can alter protein-ligand interactions .

- Methodological Approach :

- Replicate experiments under standardized conditions.

- Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .

- Perform molecular dynamics simulations to assess binding mode consistency .

Q. What strategies improve the metabolic stability of this compound in preclinical studies?

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF) on the indole ring to reduce oxidative metabolism .

- Formulation : Use cyclodextrin-based formulations to enhance aqueous solubility and reduce hepatic clearance .

- In Vitro Testing: Conduct microsomal stability assays (human/rat liver microsomes) with LC-MS quantification of parent compound depletion .

Q. How can computational methods guide the optimization of this compound’s selectivity?

- Molecular Docking : Screen against off-target receptors (e.g., dopamine D receptor) using AutoDock Vina to identify problematic interactions .

- QSAR Modeling : Train models on indole carboxamide datasets to predict selectivity indices for novel derivatives .

- Validation: Cross-check predictions with in vitro binding assays .

Q. What are the critical considerations for scaling up synthesis without compromising purity?

- Process Chemistry : Replace DCC with water-soluble carbodiimides (e.g., EDCI) for easier purification .

- Quality Control : Implement in-line FTIR to monitor reaction progression and detect byproducts (e.g., unreacted starting materials) .

- Scale-Up Tip: Maintain stoichiometric ratios of reagents and optimize stirring efficiency to prevent aggregation .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in the laboratory?

- Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis of the carboxamide group .

- Exposure Control : Use fume hoods and PPE (gloves, lab coat) due to uncharacterized toxicity (similar to indole derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.